molecular formula C10H4ClIN2 B2913818 4-Chloro-5-iodoquinoline-3-carbonitrile CAS No. 2091427-24-4

4-Chloro-5-iodoquinoline-3-carbonitrile

Cat. No. B2913818
CAS RN: 2091427-24-4
M. Wt: 314.51
InChI Key: LNEMAODKLFSOJB-UHFFFAOYSA-N
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Description

“4-Chloro-5-iodoquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H4ClIN2 . It is a solid substance with a molecular weight of 314.51 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H4ClIN2/c11-10-6 (4-13)5-14-9-3-7 (12)1-2-8 (9)10/h1-3,5H .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is 423.3±40.0 C at 760 mmHg . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Optoelectronic and Charge Transport Properties

  • Hydroquinoline Derivatives : A study by Irfan et al. (2020) explored the properties of hydroquinoline derivatives, including those similar to 4-Chloro-5-iodoquinoline-3-carbonitrile. They examined the structural, electronic, optical, and charge transport properties using density functional theory (DFT). This research suggests potential applications in multifunctional materials due to their efficient hole transport tendency (Irfan et al., 2020).

Spectroscopic and Photophysical Studies

  • Fluorescent Compounds : Singh et al. (2017) synthesized a new fluorescent compound containing a structure similar to this compound. They conducted a comprehensive study of its structural, spectroscopic, and photophysical properties, revealing its potential as a nonlinear optical (NLO) material (Singh et al., 2017).

Synthesis and Chemical Reactions

  • Chloroquinoline-Carbonitriles Derivatives : Mekheimer et al. (2019) reviewed the synthesis and reactions of chloroquinoline-carbonitrile derivatives, including compounds similar to this compound. This review highlighted the broad range of reactions applicable to these compounds, underscoring their relevance in producing biologically active compounds (Mekheimer et al., 2019).

Corrosion Inhibition

  • Quinoline Derivatives in Corrosion Inhibition : Erdoğan et al. (2017) investigated the adsorption and corrosion inhibition properties of quinoline derivatives on iron using quantum chemical and molecular dynamics simulation approaches. Their findings highlight the potential of these compounds, including those structurally related to this compound, in protecting metals from corrosion (Erdoğan et al., 2017).

Antitumor Activities

  • Antitumor Properties : A study by El-Agrody et al. (2012) synthesized derivatives of 4H-pyrano[3,2-h]quinoline-3-carbonitrile and evaluated their antitumor activities against various human tumor cell lines. The results suggested certain compounds exhibited significant inhibition of cancer cell growth, indicating potential applications in cancer research (El-Agrody et al., 2012).

Safety and Hazards

The safety information available indicates that “4-Chloro-5-iodoquinoline-3-carbonitrile” is potentially harmful . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

4-chloro-5-iodoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-8-3-1-2-7(12)9(8)10/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEMAODKLFSOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C(=C1)I)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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